2-(p-(Diethylamino)styryl)quinoline
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Overview
Description
2-(p-(Diethylamino)styryl)quinoline: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a diethylamino group attached to the styryl moiety, which is further connected to the quinoline ring. The unique structure of this compound imparts it with specific chemical and biological properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-(Diethylamino)styryl)quinoline typically involves the condensation of 2-methylquinoline with p-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the styryl linkage. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(p-(Diethylamino)styryl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-(p-(Diethylamino)styryl)quinoline is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .
Medicine: Research has indicated that this compound exhibits trypanocidal activity, making it a potential therapeutic agent for the treatment of trypanosomiasis, a disease caused by parasitic protozoa .
Industry: In the industrial sector, the compound is used as a dye intermediate and in the production of fluorescent probes. Its ability to fluoresce under certain conditions makes it useful in various analytical applications .
Mechanism of Action
The mechanism of action of 2-(p-(Diethylamino)styryl)quinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the bacterial cell membrane, leading to cell lysis and death . For its trypanocidal activity, the compound targets the protozoan’s metabolic pathways, disrupting essential processes and leading to the parasite’s death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological membranes and enzymes is a key factor in its mechanism of action .
Comparison with Similar Compounds
2-(p-(Dimethylamino)styryl)quinoline: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(p-(Amino)styryl)quinoline: Contains an amino group instead of a diethylamino group.
2-(p-(Methoxy)styryl)quinoline: Features a methoxy group in place of the diethylamino group.
Uniqueness: 2-(p-(Diethylamino)styryl)quinoline is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties to the molecule. This makes it more effective in certain biological applications, such as its enhanced trypanocidal activity compared to its dimethylamino counterpart . Additionally, the diethylamino group enhances the compound’s solubility and stability, making it more suitable for various industrial applications .
Properties
CAS No. |
76869-46-0 |
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Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-3-23(4-2)20-15-10-17(11-16-20)9-13-19-14-12-18-7-5-6-8-21(18)22-19/h5-16H,3-4H2,1-2H3/b13-9+ |
InChI Key |
LIKKLTLONJNGJE-UKTHLTGXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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